molecular formula C3H4BrN3O2S B13122155 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid

4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid

Cat. No.: B13122155
M. Wt: 226.05 g/mol
InChI Key: ADNWPOZGXIJCIB-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a sulfinic acid group at the fifth position of the triazole ring. It is a solid compound that is typically yellow in color and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,2,3-triazole followed by the introduction of the sulfinic acid group. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The sulfinic acid group can be introduced through the reaction of the brominated triazole with a sulfinic acid derivative under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium thiolate (NaSR).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)

Major Products Formed:

    Oxidation: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonic acid

    Reduction: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid

    Substitution: Various substituted triazoles depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.

Comparison with Similar Compounds

4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be compared with other similar compounds, such as:

    4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    1-Methyl-1H-1,2,3-triazole-5-sulfinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    4-Bromo-1H-1,2,3-triazole-5-sulfinic acid: Lacks the methyl group, affecting its solubility and stability.

The presence of both the bromine atom and the sulfinic acid group in this compound makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C3H4BrN3O2S

Molecular Weight

226.05 g/mol

IUPAC Name

5-bromo-3-methyltriazole-4-sulfinic acid

InChI

InChI=1S/C3H4BrN3O2S/c1-7-3(10(8)9)2(4)5-6-7/h1H3,(H,8,9)

InChI Key

ADNWPOZGXIJCIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)S(=O)O

Origin of Product

United States

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